molecular formula C10H8Br3NO2 B14509975 N-Acetyl-N-(2,4,6-tribromophenyl)acetamide CAS No. 62715-80-4

N-Acetyl-N-(2,4,6-tribromophenyl)acetamide

Cat. No.: B14509975
CAS No.: 62715-80-4
M. Wt: 413.89 g/mol
InChI Key: PHSOGTQAFVFLHU-UHFFFAOYSA-N
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Description

N-Acetyl-N-(2,4,6-tribromophenyl)acetamide is a chemical compound with the molecular formula C10H8Br3NO2 and a molecular weight of 413.89 g/mol It is characterized by the presence of three bromine atoms attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(2,4,6-tribromophenyl)acetamide typically involves the acetylation of N-(2,4,6-tribromophenyl)amine. The reaction is carried out by reacting N-(2,4,6-tribromophenyl)amine with acetic anhydride in the presence of a base such as pyridine. The reaction mixture is then heated to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(2,4,6-tribromophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-N-(2,4,6-tribromophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Acetyl-N-(2,4,6-tribromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atoms on the phenyl ring contribute to its reactivity and ability to interact with biological molecules. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4,6-tribromophenyl)acetamide
  • N-(2,4-dibromophenyl)acetamide
  • N-(2,6-dibromophenyl)acetamide

Uniqueness

N-Acetyl-N-(2,4,6-tribromophenyl)acetamide is unique due to the presence of three bromine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of brominated derivatives and as a research tool in studying bromine-containing compounds .

Properties

CAS No.

62715-80-4

Molecular Formula

C10H8Br3NO2

Molecular Weight

413.89 g/mol

IUPAC Name

N-acetyl-N-(2,4,6-tribromophenyl)acetamide

InChI

InChI=1S/C10H8Br3NO2/c1-5(15)14(6(2)16)10-8(12)3-7(11)4-9(10)13/h3-4H,1-2H3

InChI Key

PHSOGTQAFVFLHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=C(C=C(C=C1Br)Br)Br)C(=O)C

Origin of Product

United States

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